2-(4-methyl-1-piperazinyl)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-methyl-1-piperazinyl)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Biological Activities
- Biological Activities of Thiadiazole Amide Derivatives : Novel 1,3,4-thiadiazole amide compounds, including derivatives with piperazine, have been synthesized and characterized, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae and showing antiviral activity against tobacco mosaic virus (Xia, 2015).
Antileishmanial Activity
- Leishmanicidal Activity : Some thiadiazole derivatives with piperazinyl linkage exhibited strong in vitro leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam in effectiveness (Foroumadi et al., 2005).
Insecticidal Assessment
- Insecticidal Properties : Heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Evaluation
- Antibacterial and Antifungal Activities : Thiadiazole derivatives, including those with piperazinyl groups, have been synthesized and screened for antibacterial and antifungal activities against various microbes, demonstrating significant spectrum activity (Ram et al., 2016).
Synthesis and Structural Analysis
- Structural Characterization : The synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, a related compound, has been reported, including detailed structural analysis (Ismailova et al., 2014).
Novel Scaffold Synthesis
- Nonionic Surfactant Scaffolds : Novel Thiadiazolyl Piperazine scaffolds have been synthesized from biologically active stearic acid, with an evaluation of their antimicrobial activities and physico-chemical properties (Abdelmajeid et al., 2017).
Antibacterial Derivatives
- Acetylenic Derivatives as Antibacterial Agents : The synthesis of acetylenic derivatives of a substituted 1,3,4-thiadiazole, including piperazine analogs, was investigated for potential antibacterial properties (Tamer & Qassir, 2019).
Antitumor and Antioxidant Evaluation
- Anticancer and Antioxidant Activities : N-substituted-2-amino-1,3,4-thiadiazoles, including derivatives with piperazine, were synthesized and evaluated for cytotoxicity and antioxidant activities, showing promising results (Hamama et al., 2013).
Properties
Molecular Formula |
C13H17N5OS2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H17N5OS2/c1-17-4-6-18(7-5-17)9-11(19)14-13-16-15-12(21-13)10-3-2-8-20-10/h2-3,8H,4-7,9H2,1H3,(H,14,16,19) |
InChI Key |
SWBSSOSKHOTSJZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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